molecular formula C20H19FN4O2S B2767570 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034552-54-8

3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2767570
CAS No.: 2034552-54-8
M. Wt: 398.46
InChI Key: MLPMTDYGUCNZIG-UHFFFAOYSA-N
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Description

The compound 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one features a pyrido[2,3-d]pyrimidin-4(3H)-one core fused with a bicyclic heteroaromatic system. Key structural elements include:

  • A piperidin-4-yl group at position 3 of the pyridopyrimidinone ring.
  • A thioacetyl bridge linking the piperidine to a 4-fluorophenyl substituent. While direct data on its activity are absent in the provided evidence, comparisons with structurally related compounds (Table 1) provide insights into its plausible properties.

Properties

IUPAC Name

3-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c21-14-3-5-16(6-4-14)28-12-18(26)24-10-7-15(8-11-24)25-13-23-19-17(20(25)27)2-1-9-22-19/h1-6,9,13,15H,7-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPMTDYGUCNZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, identified by CAS number 2034554-77-1, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, particularly focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19FN4O2SC_{20}H_{19}FN_{4}O_{2}S with a molecular weight of approximately 398.5 g/mol. The structure features a piperidine ring and a pyrido[2,3-d]pyrimidine moiety, which are known for their biological activities.

PropertyValue
Molecular FormulaC20H19FN4O2S
Molecular Weight398.5 g/mol
CAS Number2034554-77-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the 4-fluorophenylthio group is crucial for enhancing its biological activity. Various synthetic routes have been explored to optimize yield and purity.

Antiviral Activity

Research has indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit antiviral properties. For instance, compounds structurally similar to this compound have shown efficacy against various viral strains, including rhinoviruses and other RNA viruses. A study highlighted that structural modifications significantly affect antiviral potency, suggesting that this compound may also possess similar capabilities due to its structural characteristics .

Anticancer Properties

The compound's ability to inhibit specific kinases involved in cancer progression has been investigated. Kinase inhibitors derived from pyrido[2,3-d]pyrimidine frameworks are known to target pathways crucial for tumor growth. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines, indicating potential as anticancer agents .

Other Pharmacological Activities

Additionally, the compound has been evaluated for antibacterial and antifungal activities. Early screenings suggested moderate efficacy against certain bacterial strains, although further studies are needed to confirm these findings and elucidate mechanisms of action .

Case Studies

  • Antiviral Screening : A set of pyrido[2,3-d]pyrimidine derivatives was synthesized and screened against HIV-1 and other viruses. Results indicated that certain modifications led to enhanced protective effects against viral infections .
  • Kinase Inhibition : A study focused on the inhibition of dihydrofolate reductase (DHFR) by similar compounds showed promising results in reducing cell proliferation in cancer models .
  • Antibacterial Activity : In vitro tests revealed that certain derivatives exhibited significant antibacterial properties against Gram-positive bacteria, suggesting a potential role in treating bacterial infections .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit antiviral properties. Compounds structurally similar to 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one have shown efficacy against various viral strains, including rhinoviruses and other RNA viruses. A study demonstrated that specific structural modifications significantly enhance antiviral potency, suggesting that this compound may also possess similar capabilities due to its structural characteristics .

Anticancer Properties

The compound's ability to inhibit kinases involved in cancer progression has been investigated. Kinase inhibitors derived from pyrido[2,3-d]pyrimidine frameworks are known to target pathways crucial for tumor growth. In vitro studies have shown that such compounds can induce apoptosis in cancer cell lines, indicating potential as anticancer agents .

Antibacterial and Antifungal Activities

In addition to its antiviral and anticancer properties, the compound has been evaluated for antibacterial and antifungal activities. Initial screenings suggested moderate efficacy against certain bacterial strains; however, further studies are needed to confirm these findings and elucidate mechanisms of action .

Case Studies

Antiviral Screening : A set of pyrido[2,3-d]pyrimidine derivatives was synthesized and screened against HIV-1 and other viruses. Results indicated that certain modifications led to enhanced protective effects against viral infections .

Kinase Inhibition : A study focused on the inhibition of dihydrofolate reductase (DHFR) by similar compounds showed promising results in reducing cell proliferation in cancer models .

Antibacterial Activity : In vitro tests revealed that certain derivatives exhibited significant antibacterial properties against Gram-positive bacteria, suggesting a potential role in treating bacterial infections .

Comparison with Similar Compounds

Research Implications and Gaps

  • Activity Prediction : The target’s 4-fluorophenylthio group aligns with antimicrobial () and anticancer () motifs, but empirical testing is needed.
  • Synthetic Challenges : Introducing the thioacetyl-piperidine moiety may require optimization to avoid side reactions (e.g., oxidation of thioethers).
  • Structural Uniqueness: Unlike thieno[3,2-d]pyrimidinones (), the pyrido[2,3-d]pyrimidinone core offers distinct electronic properties for target selectivity.

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